molecular formula C35H54O3 B15210979 2,2',2''-(Ethane-1,1,1-triyl)tris(5-heptylfuran) CAS No. 87688-74-2

2,2',2''-(Ethane-1,1,1-triyl)tris(5-heptylfuran)

Cat. No.: B15210979
CAS No.: 87688-74-2
M. Wt: 522.8 g/mol
InChI Key: OSMJELVVLYJGJQ-UHFFFAOYSA-N
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Description

5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran): is a complex organic compound characterized by the presence of three furan rings attached to a central ethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran) typically involves the reaction of 2-heptylfuran with a suitable ethane-based triylating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques to obtain high-purity 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the furan rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions may target the ethane moiety or the furan rings, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the furan rings, with halogenation being a common example. Reagents like bromine or chlorine are often used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran) is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound may be explored for its potential interactions with biological macromolecules. Its furan rings can engage in π-π interactions with aromatic amino acids in proteins, influencing protein function and stability.

Medicine: In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The furan rings may contribute to binding affinity with biological targets, potentially leading to the development of new therapeutic agents.

Industry: In industrial applications, 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran) can be used as an intermediate in the production of polymers and advanced materials. Its structural features may impart desirable properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran) exerts its effects involves its interaction with molecular targets through its furan rings. These interactions can include hydrogen bonding, π-π stacking, and hydrophobic interactions. The central ethane moiety provides a flexible scaffold that allows the furan rings to adopt various conformations, facilitating binding to diverse targets.

Comparison with Similar Compounds

  • 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran)
  • 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-ethylfuran)
  • 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-propylfuran)

Comparison: Compared to its analogs, 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-heptylfuran) has longer alkyl chains attached to the furan rings, which can influence its solubility, hydrophobicity, and overall reactivity. This unique feature may enhance its suitability for specific applications, such as in the synthesis of hydrophobic polymers or in medicinal chemistry for targeting hydrophobic pockets in proteins.

Properties

CAS No.

87688-74-2

Molecular Formula

C35H54O3

Molecular Weight

522.8 g/mol

IUPAC Name

2-[1,1-bis(5-heptylfuran-2-yl)ethyl]-5-heptylfuran

InChI

InChI=1S/C35H54O3/c1-5-8-11-14-17-20-29-23-26-32(36-29)35(4,33-27-24-30(37-33)21-18-15-12-9-6-2)34-28-25-31(38-34)22-19-16-13-10-7-3/h23-28H,5-22H2,1-4H3

InChI Key

OSMJELVVLYJGJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(O1)C(C)(C2=CC=C(O2)CCCCCCC)C3=CC=C(O3)CCCCCCC

Origin of Product

United States

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